(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Overview
Description
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is a chiral molecule with significant importance in various scientific fields. This compound features a tetrahydrofuran ring substituted with hydroxyl groups, making it a polyol. Its structure and stereochemistry play crucial roles in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis from D-glucose: : One common method involves the reduction of D-glucose. The process typically includes:
Reduction: D-glucose is reduced using sodium borohydride (NaBH₄) in an aqueous solution to yield (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol.
Purification: The product is purified through crystallization or chromatography.
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Enzymatic Synthesis: : Enzymes like aldose reductase can catalyze the reduction of glucose to produce the desired compound under mild conditions, offering a more environmentally friendly approach.
Industrial Production Methods
Industrial production often scales up the chemical synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and biocatalysis are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Further reduction can convert the compound into alditols using agents like lithium aluminum hydride (LiAlH₄).
Substitution: Hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: SOCl₂ in pyridine at low temperatures.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Polyols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chirality makes it valuable in asymmetric synthesis.
Biology
Metabolic Studies: Serves as a model compound for studying carbohydrate metabolism.
Enzyme Substrate: Used in assays to study enzyme kinetics and mechanisms.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in antiviral and anticancer research.
Industry
Polymer Production: Utilized in the synthesis of biodegradable polymers.
Food Industry: Employed as a sweetener and humectant.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. Its hydroxyl groups can form hydrogen bonds, influencing molecular recognition and binding. In metabolic pathways, it can act as a substrate or inhibitor, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
D-glucose: A common monosaccharide with similar hydroxyl functionalities.
Sorbitol: A sugar alcohol derived from glucose, used as a sweetener.
Xylitol: Another sugar alcohol with applications in food and pharmaceuticals.
Uniqueness
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and ring structure, which confer distinct reactivity and biological activity compared to linear polyols like sorbitol and xylitol.
This compound’s versatility and unique properties make it a valuable subject of study and application across multiple scientific disciplines.
Properties
IUPAC Name |
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-CTQIIAAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12441-09-7 | |
Record name | Sorbitan | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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